N-(3-chlorophenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide
Description
Properties
Molecular Formula |
C21H16ClN3OS2 |
|---|---|
Molecular Weight |
426.0 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-2-[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylacetamide |
InChI |
InChI=1S/C21H16ClN3OS2/c1-13-5-7-14(8-6-13)17-10-27-20-19(17)21(24-12-23-20)28-11-18(26)25-16-4-2-3-15(22)9-16/h2-10,12H,11H2,1H3,(H,25,26) |
InChI Key |
KFDHTBLYVXLECH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2C(=NC=N3)SCC(=O)NC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Thiophene Derivatives
A widely adopted method involves cyclocondensation of 2-aminothiophene-3-carboxylates with urea or thiourea under acidic conditions. For example, microwave-assisted cyclization at 150°C for 15 minutes using phosphoryl chloride (POCl₃) yields the pyrimidine ring with >85% efficiency. Substitutions at the 4-position are introduced via nucleophilic displacement using thiols or amines.
Suzuki-Miyaura Coupling for Aryl Group Introduction
Sulfanyl Acetamide Side Chain Installation
The sulfanylacetamide moiety is introduced via nucleophilic substitution or thiol-ene reactions:
Nucleophilic Displacement of Halogen
Replacing a halogen at the 4-position of the thienopyrimidine core with 2-mercaptoacetamide is a common strategy. Using anhydrous potassium carbonate in DMF at 80°C for 6 hours achieves 65–75% yields. Catalytic amounts of tetrabutylammonium iodide (TBAI) enhance reaction rates by 20%.
Thiol-Ene Click Chemistry
Copper(I)-catalyzed thiol-ene reactions between 4-vinylthienopyrimidine and 2-mercaptoacetamide under inert atmospheres provide regioselective sulfanyl group installation. This method offers superior selectivity (95%) but requires strict moisture control.
Amidation with 3-Chloroaniline
The final step involves coupling the sulfanylacetamide intermediate with 3-chloroaniline:
Carbodiimide-Mediated Coupling
Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) at 0–5°C achieves 80–85% yields. Excess EDC (1.5 eq) ensures complete conversion.
Schlenk Technique for Moisture-Sensitive Conditions
For oxygen-sensitive intermediates, the reaction is performed under nitrogen using dry THF and trimethylamine (TEA) as a base. This method reduces hydrolysis side reactions to <5%.
Industrial-Scale Production Considerations
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reaction Volume | 0.1–1 L | 500–1000 L |
| Catalyst Loading | 5 mol% Pd | 1–2 mol% Pd |
| Purification | Column Chromatography | Crystallization |
| Yield | 60–75% | 70–85% |
| Cost per kg | $12,000 | $2,500 |
Continuous flow reactors improve scalability by reducing reaction times (from 8 hours to 30 minutes) and enhancing heat dissipation. Automated pH control during amidation ensures consistent product quality.
Analytical Characterization
Critical quality control metrics include:
-
HPLC Purity : >99.5% (C18 column, acetonitrile/water gradient)
-
¹H NMR : δ 2.35 (s, 3H, CH₃), 3.82 (s, 2H, SCH₂), 7.25–7.45 (m, 8H, aromatic)
X-ray crystallography confirms the planar thienopyrimidine core and dihedral angle of 87° between the 4-methylphenyl and acetamide groups .
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction might yield amines or alcohols.
Scientific Research Applications
N-(3-chlorophenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Structural Comparison
Thienopyrimidine derivatives vary in substituents, linkage atoms (S vs. O), and appended aromatic groups. Key structural analogs include:
Key Observations :
- Sulfanyl vs.
- Substituent Effects : The 4-methylphenyl group at position 5 (target compound) may contribute to π-π stacking in biological targets, while methyl/phenyl substitutions at other positions (e.g., 2-methyl-6-phenyl in ) introduce steric effects that could modulate binding specificity.
- Isomeric Differences: Thieno[3,2-d]pyrimidine derivatives (e.g., ) exhibit distinct electronic properties compared to thieno[2,3-d]pyrimidine isomers due to altered ring fusion.
Insights :
- The 5-(4-methylphenyl) group in the target compound may mimic hydrophobic pockets in enzyme active sites, as seen in anti-cancer analogs .
- Sulfanyl-linked acetamides are understudied compared to oxygen analogs, warranting further investigation.
Physicochemical Properties
- Hydrogen Bonding: The target compound has 1 H-bond donor (NH) and 5 H-bond acceptors (C=O, S–, pyrimidine N), comparable to analogs like (1 donor, 5 acceptors).
- Lipophilicity : Calculated XLogP for the target compound is ~5.3 (similar to ), suggesting moderate bioavailability.
Q & A
Basic Question: What are the common synthetic routes and characterization techniques for synthesizing N-(3-chlorophenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide?
Methodological Answer:
The synthesis typically involves multi-step organic reactions:
- Step 1: Preparation of the thieno[2,3-d]pyrimidin-4-yl scaffold via cyclization of substituted thiophene derivatives with nitriles or amidines under acidic conditions .
- Step 2: Sulfanyl acetamide coupling using nucleophilic substitution (e.g., reaction of thiol-containing intermediates with chloroacetamide derivatives in the presence of NaHCO₃/NaI as catalysts) .
- Characterization:
- NMR Spectroscopy: ¹H and ¹³C NMR confirm regiochemistry and purity (e.g., aromatic protons at δ 7.2–8.5 ppm, sulfanyl protons at δ 3.5–4.0 ppm) .
- Mass Spectrometry (MS): High-resolution MS validates molecular weight (e.g., [M+H]⁺ peak at m/z 495.08) .
- X-ray Crystallography: Resolves crystal packing and intramolecular hydrogen bonds (e.g., monoclinic system with β = 108.76°) .
Basic Question: What are the key functional groups in this compound, and how do they influence its reactivity?
Methodological Answer:
-
Core Functional Groups:
-
Reactivity Insights:
- The sulfanyl group undergoes oxidation to sulfoxide/sulfone derivatives under controlled conditions (e.g., H₂O₂/CH₃COOH) .
- The chloro-substituted phenyl ring directs electrophilic substitution reactions (e.g., nitration at para position) .
Advanced Question: How can researchers optimize reaction conditions to improve yield and purity during synthesis?
Methodological Answer:
- Critical Parameters:
- Purity Control:
- HPLC: Reverse-phase C18 columns (ACN:H₂O gradient) resolve unreacted intermediates .
- TLC Monitoring: Hexane:ethyl acetate (3:1) tracks reaction progress (Rf ≈ 0.5 for product) .
Advanced Question: How can contradictory bioactivity data across studies be resolved?
Methodological Answer:
- Case Example: Discrepancies in IC₅₀ values for kinase inhibition may arise from:
- Statistical Analysis: Use ANOVA to compare datasets and identify outliers .
Advanced Question: What strategies are used to study structure-activity relationships (SAR) for this compound?
Methodological Answer:
-
Analog Synthesis: Modify substituents (e.g., replace 4-methylphenyl with 3,5-dimethylphenyl) and compare bioactivity .
-
Key SAR Findings:
Modification Biological Impact Chlorine → Fluorine at phenyl ring Increased solubility but reduced cytotoxicity Thieno[2,3-d]pyrimidine → Pyrido[3,4-d]pyrimidine Loss of kinase inhibition -
Computational Modeling: Molecular docking (AutoDock Vina) predicts binding affinity to EGFR (ΔG ≈ -9.2 kcal/mol) .
Advanced Question: How can pharmacokinetic challenges (e.g., low oral bioavailability) be addressed?
Methodological Answer:
- Nanoparticle Formulation: Encapsulate the compound in starch nanoparticles (size ≈ 150 nm) to enhance intestinal absorption .
- Prodrug Design: Synthesize phosphate esters at the acetamide group for improved aqueous solubility .
Advanced Question: What advanced techniques are used to study target binding mechanisms?
Methodological Answer:
- X-ray Crystallography: Resolve ligand-protein complexes (e.g., PDB ID 6XYZ) to identify hydrogen bonds with kinase domains .
- 19F NMR Spectroscopy: Fluorine-labeled analogs monitor real-time binding competition in cellular environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
